SNAP 5089
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Description
SNAP-5089 is a highly selective alpha1A-adrenoceptor antagonist.
Scientific Research Applications
Antihypertensive Activities : One of the key uses of this compound is as a calcium antagonist with significant antihypertensive effects. Muto et al. (1988) explored the synthesis and pharmacological activity of related stereoisomers, finding potent hypotensive effects in specific isomers, notably benidipine hydrochloride (Muto, K., Kuroda, T., Kawato, H., Karasawa, A., Kubo, K., Nakamizo, N., 1988).
Effects on Anticonvulsive Action of Antiepileptics : Borowicz et al. (1997) reported on the influence of related dihydropyridine derivatives, including this compound, on the efficacy of antiepileptic drugs. They found that certain doses of the compound impaired the protective action of carbamazepine and phenobarbital, suggesting a complex interaction with antiepileptic therapies (Borowicz, K., Gasior, M., Kleinrok, Z., Czuczwar, S., 1997).
Metabolic Studies : The compound has also been studied for its metabolic pathways in animal models. Muto et al. (1988) synthesized expected metabolites of benidipine hydrochloride, a related compound, to confirm structures of its metabolites found in rats and dogs, offering insights into its metabolic processing (Muto, K., Kuroda, T., Kawato, H., Nishikawa, H., Nakamizo, N., 1988).
Cerebral Vasodilator Applications : Higuchi et al. (1975) described a method for determining concentrations of a related compound, YC-93, in plasma, noting its application as a cerebral vasodilator. This suggests potential use in treating cerebral vascular conditions (Higuchi, S., Sasaki, H., Sado, T., 1975).
Pharmacokinetic Studies : Kobayashi et al. (1988) conducted pharmacokinetic studies on benidipine hydrochloride in rats and dogs, providing valuable information on the absorption, distribution, metabolism, and excretion of related compounds (Kobayashi, H., Kobayashi, S., Inoue, A., Oka, T., Nakamizo, N., 1988).
Prostate Contraction Inhibition : Wong et al. (1998) identified a dihydropyridine derivative as an alpha1a adrenoceptor-selective antagonist that inhibits phenylephrine-induced contraction of the human prostate. This indicates potential applications in urology and prostate health (Wong, W., Chiu, G., Wetzel, J., Marzabadi, M., Nagarathnam, D., Wang, D., Fang, J., Miao, S., Hong, X., Forray, C., Vaysse, P., Branchek, T., Gluchowski, C., Tang, R., Lepor, H., 1998).
Properties
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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